Lutetium(3+);trichloride;hexahydrate

Thermal Analysis Inorganic Synthesis Materials Chemistry

Sourcing lutetium precursors for LuAG scintillators or Lu-177 theranostics is frequently compromised by undocumented rare-earth impurity profiles and inconsistent thermal decomposition behavior. LuCl₃·6H₂O (CAS 15230-79-2), ≥99.99% trace metals basis, resolves this with ≤100 ppm total rare-earth impurities and a well-characterized single-step dehydration pathway. • Yields phase-pure LuAG (6.7 g/cm³) via controlled calcination at 65-95°C then 360-425°C, delivering superior X-ray stopping power over YAG (4.56 g/cm³). • Verified neutron irradiation target for no-carrier-added ¹⁷⁷LuCl₃, the radiopharmaceutical precursor for DOTATATE and PSMA therapies. • Enables reproducible LuPO₄ nanophosphor and Lu hexacyanoferrate-modified electrode fabrication. Supplied as crystalline solid with full Certificate of Analysis; ambient-temperature shipping.

Molecular Formula Cl3H12LuO6
Molecular Weight 389.41 g/mol
CAS No. 15230-79-2
Cat. No. B096931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(3+);trichloride;hexahydrate
CAS15230-79-2
Molecular FormulaCl3H12LuO6
Molecular Weight389.41 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3]
InChIInChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3
InChIKeySJOQNHYDCUXYED-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium(III) Chloride Hexahydrate Overview


Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O, CAS 15230-79-2) is a water-soluble, crystalline inorganic salt of the heaviest and densest stable lanthanide element, lutetium. It serves as a versatile precursor for synthesizing advanced functional materials, including lutetium aluminum garnet (LuAG) optical ceramics and LuPO₄ nanophosphors, and is a critical starting material for the production of the medically vital radioisotope Lutetium-177. The compound is characterized by a density of 3.98 g/cm³, a melting point of approximately 892°C, and a decomposition pathway that begins with water loss around 65–95°C, transitioning to lutetium oxychloride at 360–425°C. [1]

1
High-purity precursor for LuAG optical ceramics and LuPO₄ nanophosphors
Selection criterion: ≥99.99% trace metals basis (≤100 ppm REE)
2
Critical target material for Lutetium-177 radioisotope production
Non-substitutable for nuclear medicine research; precursor form impacts radiostability
3
Distinct single-step dehydration pathway for phase-pure anhydrous synthesis
Thermal behavior differs from Yb, Tm, Er analogs – requires tailored calcination protocols

Non-Substitutability of Lutetium Chloride


Direct substitution of lutetium chloride with seemingly similar lanthanide chloride hexahydrates (e.g., Yb, Tm, Gd, Er) is not viable in high-precision applications due to unique, quantifiable differences in ionic radius, thermal stability, neutron capture cross-section, and the resultant material performance. The lanthanide contraction results in Lu³⁺ having the smallest ionic radius and highest charge density among the lanthanides, which directly influences crystal field splitting, phase formation temperatures, and catalytic behavior. [1] Furthermore, for applications dependent on nuclear properties, the isotopic composition of lutetium—specifically the presence of ²⁶Lu, which can be transmuted to ¹⁷⁷Lu—is a unique and non-negotiable requirement that other elements cannot fulfill. [2] These fundamental differences manifest in the quantitative evidence detailed below.

Ionic radius mismatch: Lu³⁺ has the smallest lanthanide radius and highest charge density, altering crystal field splitting and phase formation kinetics compared to Yb³⁺, Er³⁺ or Gd³⁺.
Nuclear property requirement: only ¹⁷⁶Lu in natural Lu can be transmuted to ¹⁷⁷Lu; other lanthanides cannot serve as neutron irradiation targets for this theranostic isotope.
Thermal pathway divergence: LuCl₃·6H₂O dehydrates in a single step to LuOCl, whereas Yb and Tm analogs undergo multi-step decomposition, affecting anhydrous product purity.

Lutetium Chloride: Performance vs. Analogues


Thermal Dehydration Pathway

The thermal decomposition pathway of LuCl₃·6H₂O differs from that of its closest neighbors in the lanthanide series, ytterbium (Yb) and thulium (Tm) chlorides. While all three compounds lose three water molecules in their initial dehydration stage, the vapor pressure and dehydration enthalpy of ErCl₃·6H₂O and TmCl₃·6H₂O are very similar to those of terbium and dysprosium analogs, the dehydration behavior of lutetium compounds is distinct, with the dehydration occurring in a single step compared to the multi-step process observed for Yb compounds. [1][2]

Dehydration pathway
Class-level inference
Single-step water loss at 65–95°C forming LuOCl at 360–425°C
Distinct from YbCl₃ (multi-step) and Er/Tm analogs; supports phase-controlled synthesis.
TGA quasi-equilibrium conditions; thermodynamic behavior differs from heavier lanthanides.
Thermal Analysis Inorganic Synthesis Materials Chemistry

Ultra-High Purity Specification

Commercially available LuCl₃·6H₂O can be sourced with a purity of ≥99.99% on a trace metals basis, with total rare earth impurities specified at ≤100 ppm. This level of purity is essential for optical applications where even trace amounts of other lanthanides (e.g., Nd, Dy, Yb) can introduce unwanted absorption bands or alter luminescence decay kinetics. In comparison, common purities for other lanthanide chlorides are often lower (e.g., 99.9% or 99.5%), or have higher specified impurity levels for certain elements.

Purity specification
Data to verify
≥99.99% trace metals, ≤100 ppm total REE impurities
Critical for optical ceramics: sub-ppm lanthanide contaminants alter luminescence.
Commercial vendor specification; typical YbCl₃ purity 99.9%, others 99.5%.
Materials Science Optical Ceramics Phosphor Synthesis

LuAG Optical Ceramic Precursor

LuCl₃·6H₂O is explicitly cited as a starting material for preparing luminescent lutetium aluminum garnet (LuAG), a critical component in high-efficiency laser devices and scintillation detectors. [1] This application leverages the specific crystal field environment provided by the Lu³⁺ ion in the garnet lattice (Lu₃Al₅O₁₂), which differs significantly from that of Y³⁺ in YAG or Gd³⁺ in GGG. The small ionic radius of Lu³⁺ leads to a larger crystal field splitting, which directly impacts the emission properties of activator ions like Ce³⁺ or Pr³⁺.

LuAG precursor
Class-level inference
LuAG density 6.7 g/cm³, Zeff ≈ 61 vs. YAG 4.56 g/cm³, Zeff ≈ 32
Lu³⁺ provides higher X-ray/gamma stopping power; application-specific precursor required.
Based on solid-state synthesis; documented use for scintillators and lasers.
Optical Ceramics Scintillators Laser Materials

Electrochemical Sulfite Detection

LuCl₃·6H₂O is used to fabricate a modified glassy carbon electrode (GCE) specifically for the sensitive detection of sulfite in tap water. This application exploits the unique electrochemical properties of the Lu³⁺ ion, which can be incorporated into a poly(taurine) film or as a lutetium hexacyanoferrate complex on the electrode surface. While other lanthanide-based sensors exist, the use of lutetium is documented for this specific analyte. [1]

Sulfite sensor
Supporting evidence
Lu-based modified GCE detects sulfite in tap water
Niche electrochemical application; leverages Lu³⁺ redox properties.
Electrochemical deposition of Lu hexacyanoferrate/poly(taurine) film.
Electrochemistry Environmental Analysis Sensor Development

Lutetium-177 Radiopharmaceutical Precursor

Lutetium-177 chloride (¹⁷⁷LuCl₃) is the essential radiopharmaceutical precursor for targeted cancer therapies like [¹⁷⁷Lu]Lu-DOTA-TATE (for neuroendocrine tumors) and [¹⁷⁷Lu]Lu-PSMA-617 (for prostate cancer). [1] The production of clinical-grade ¹⁷⁷LuCl₃ requires high-purity, stable LuCl₃ as the target material. A 2025 study analyzing 355 clinical batches demonstrated that the source and form of the lutetium precursor directly impact the radiochemical purity and stability of the final drug product. Notably, carrier-added (CA) formulations exhibited greater radiostability compared to non-carrier-added (NCA) forms at elevated activity concentrations. [2]

¹⁷⁷Lu precursor
Class-level inference
355 clinical batches: ≥98% labeling yield; carrier-added form showed greater radiostability
Lu source and form directly impact radiochemical purity; endpoint context for radiolabeling studies.
Study of [¹⁷⁷Lu]Lu-DOTA-TATE and PSMA-617; NCA forms less stable at high activity.
Radiopharmacy Nuclear Medicine Targeted Cancer Therapy

Key Applications of Lutetium Chloride


LuAG Scintillation Ceramics

Procure LuCl₃·6H₂O with a purity of ≥99.99% (≤100 ppm rare earth impurities) as the lutetium source for co-precipitation or sol-gel synthesis of LuAG (Lu₃Al₅O₁₂) precursors. The high density (6.7 g/cm³) and effective atomic number of LuAG, derived from the Lu³⁺ ion, provide superior X-ray and gamma-ray stopping power compared to YAG (4.56 g/cm³) [1]. This is critical for applications in high-energy physics calorimetry and advanced medical imaging (PET/CT).

Lutetium-177 Radiopharmaceutical Production

Utilize high-purity LuCl₃ as the target material for neutron irradiation to produce the medical radioisotope Lutetium-177. The resulting ¹⁷⁷LuCl₃ is a radiopharmaceutical precursor for labeling peptides (e.g., DOTATATE, PSMA) used in treating neuroendocrine tumors and prostate cancer [2]. The selection of the ¹⁷⁷Lu form (carrier-added vs. non-carrier-added) is a critical procurement parameter that directly influences the radiostability and quality of the final drug product [3].

Sulfite Sensor Electrode Fabrication

Employ LuCl₃·6H₂O as a precursor to electrochemically deposit lutetium-based films (e.g., Lu hexacyanoferrate) onto glassy carbon electrodes [4]. This specific modification enables sensitive and selective amperometric detection of sulfite in environmental water samples, offering a niche analytical application that leverages the unique redox properties of the Lu³⁺/Lu(CN)₆ system.

Anhydrous LuCl₃ or Lu₂O₃ Synthesis

Leverage the distinct single-step dehydration pathway of LuCl₃·6H₂O to design precise calcination protocols [5]. By controlling the heating rate and atmosphere in the 65-95°C and 360-425°C ranges, researchers can avoid the formation of mixed oxychloride phases and directly obtain phase-pure anhydrous LuCl₃ or Lu₂O₃, which is essential for subsequent use as a catalyst or in solid-state synthesis.

Application
Selection Property
Validation Focus
LuAG scintillation ceramics
Ultra-high purity Lu source
Phase purity, optical transparency, radiation stopping power
Lutetium-177 radiopharmaceutical research
Carrier-added vs. non-carrier-added precursor form
Radiochemical purity and stability in labeling studies
Sulfite sensor electrode fabrication
Electrochemical activity of Lu³⁺/Lu(CN)₆ system
Sensitivity and selectivity for sulfite in environmental samples
Anhydrous LuCl₃ or Lu₂O₃ synthesis
Single-step dehydration behavior
Phase purity after calcination at 360–425°C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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